molecular formula C8H7BrFNO2 B13445826 Methyl 3-amino-4-bromo-5-fluorobenzoate

Methyl 3-amino-4-bromo-5-fluorobenzoate

Cat. No.: B13445826
M. Wt: 248.05 g/mol
InChI Key: RBVUFLIIFGRBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-bromo-5-fluorobenzoate (CAS: 1909347-78-9) is a substituted benzoate ester with the molecular formula C₈H₈BrClFNO₂ (as its hydrochloride salt) and a molecular weight of 284.51 g/mol . The compound features a methyl ester group at the 1-position, an amino (-NH₂) group at the 3-position, bromine at the 4-position, and fluorine at the 5-position on the aromatic benzene ring.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 3-amino-4-bromo-5-fluorobenzoate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3

InChI Key

RBVUFLIIFGRBRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 3-amino-5-fluorobenzoate, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

The target compound belongs to a family of halogenated and functionalized benzoate esters. Key analogs include:

a) Ethyl 3-amino-4-bromo-5-fluorobenzoate
  • Structure : Ethyl ester variant of the target compound.
  • Molecular Formula: C₉H₁₀BrFNO₂ (vs. methyl ester: C₈H₈BrFNO₂).
  • Key Difference : The ethyl ester group increases molecular weight and may alter solubility and reactivity compared to the methyl ester.
b) Methyl 3-bromo-4-chloro-5-fluorobenzoate
  • Structure: Replaces the amino group (-NH₂) with chlorine (Cl) at the 4-position.
  • Molecular Formula : C₈H₅BrClFO₂; molecular weight: 267.48 g/mol .
  • Chlorine’s electronegativity may enhance electrophilic substitution reactivity.
c) Methyl 4-bromo-3-formamidobenzoate
  • Structure: Features a formamido (-NCHO) group instead of the amino (-NH₂) group.
  • Molecular Formula: C₉H₈BrNO₃; molecular weight: 279.9/281.9 g/mol (as sodium adduct) .

Functional Group and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
Methyl 3-amino-4-bromo-5-fluorobenzoate (HCl salt) C₈H₈BrClFNO₂ 284.51 -NH₂, -Br, -F, methyl ester Discontinued
Ethyl 3-amino-4-bromo-5-fluorobenzoate C₉H₁₀BrFNO₂ ~268.09* -NH₂, -Br, -F, ethyl ester Discontinued
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 -Cl, -Br, -F, methyl ester Available
Methyl 4-bromo-3-formamidobenzoate C₉H₈BrNO₃ 279.9/281.9 -NCHO, -Br, methyl ester Research-grade

*Calculated based on formula.

Key Observations :

  • Amino vs. Formamido: The amino group (-NH₂) in the target compound enables hydrogen bonding and nucleophilic reactivity, whereas the formamido group (-NCHO) introduces steric hindrance and metabolic lability .
  • Halogen Substitution : Bromine and fluorine at adjacent positions (4 and 5) create steric and electronic effects distinct from analogs with chlorine at the 4-position .
  • Ester Group : Methyl esters generally exhibit lower hydrophobicity compared to ethyl esters, impacting membrane permeability in biological systems .

Research and Application Context

  • Pharmaceutical Relevance: Amino-substituted benzoates are intermediates in drug synthesis, particularly for kinase inhibitors or antimicrobial agents. The formamido variant may serve as a prodrug precursor.
  • Agrochemical Potential: Structural analogs like fluazolate () share halogenated benzoate backbones, hinting at pesticidal or herbicidal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.